Heliocurassavicine

Description

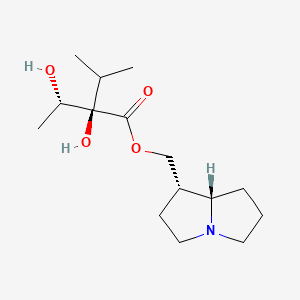

Structure

3D Structure

Properties

IUPAC Name |

[(1S,8S)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQSLRZZOVFVHJ-SFDCQRBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C(C)C)(C(=O)OC[C@H]1CCN2[C@H]1CCC2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82354-34-5 | |

| Record name | Heliocurassavicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082354345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HELIOCURASSAVICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3JMV1Z2UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Heliocurassavicine chemical structure and molecular properties

The following technical guide provides an in-depth analysis of Heliocurassavicine , a specific pyrrolizidine alkaloid (PA) identified in Heliotropium curassavicum.[1]

Chemical Structure, Molecular Properties, and Pharmacological Profile

Executive Summary

Heliocurassavicine is a naturally occurring saturated pyrrolizidine alkaloid (PA) predominantly isolated from the halophytic plant Heliotropium curassavicum (Salt Heliotrope).[1][2][3] Unlike the notorious hepatotoxic PAs (e.g., lasiocarpine, senecionine) which possess a 1,2-unsaturated necine base, Heliocurassavicine is characterized by a saturated hexahydropyrrolizine core (trachelanthamidine type).

This structural distinction is critical for drug development professionals: Heliocurassavicine lacks the metabolic liability to form reactive pyrrole intermediates , rendering it distinct from the carcinogenic PAs. This guide details its physicochemical properties, structural elucidation, and the mechanistic implications of its saturated core.

Chemical Identification & Structural Analysis[1][4][5][6]

Nomenclature and Identifiers

| Property | Detail |

| Common Name | Heliocurassavicine |

| CAS Registry Number | 82354-34-5 |

| IUPAC Name | ((1S,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl (2R,3S)-2,3-dihydroxy-2-isopropylbutanoate |

| Molecular Formula | C₁₅H₂₇NO₄ |

| Molecular Weight | 285.38 g/mol |

| SMILES | [H][C@@]12CCCN1CC[C@@H]2COC(=O)(C(C)C)O |

| Classification | Pyrrolizidine Alkaloid (Saturated / Non-hepatotoxic class) |

Structural Elucidation

Heliocurassavicine is an ester alkaloid composed of two distinct moieties:

-

Necine Base (Amino Alcohol): The base is trachelanthamidine (or a stereoisomer thereof), which is a saturated 1-hydroxymethylpyrrolizidine.[1]

-

Key Feature: The absence of a double bond between C1 and C2 positions prevents metabolic activation into toxic dehydropyrrolizidines.

-

-

Necic Acid (Esterifying Acid): The acid moiety is a branched-chain dihydroxy acid, specifically (2R,3S)-2,3-dihydroxy-2-isopropylbutanoic acid .[1]

Molecular Visualization

The following diagram illustrates the connectivity and stereochemical relationships within the molecule.

Caption: Logical connectivity of Heliocurassavicine, highlighting the saturated necine base (blue) and the dihydroxy necic acid ester (red/green).[1]

Physicochemical Properties

Accurate physicochemical data is essential for formulation and extraction protocols.

| Property | Value / Description | Source/Notes |

| Physical State | Solid / Crystalline powder | Standard for alkaloid salts/bases |

| Solubility | Soluble in CHCl₃, MeOH, EtOH; Poorly soluble in water (free base) | Lipophilic nature of ester |

| pKa (Calculated) | ~9.5 - 10.5 | Typical for tertiary pyrrolizidines |

| LogP (Predicted) | 0.8 - 1.2 | Moderate lipophilicity |

| Stereochemistry | 1S, 7aS (Base); 2R, 3S (Acid) | Critical for bioactivity |

Biosynthesis and Natural Occurrence

Heliocurassavicine is biosynthesized via the ornithine-derived pathway , common to all pyrrolizidine alkaloids.[1]

Biosynthetic Pathway[1]

-

Precursor: L-Ornithine is decarboxylated to Putrescine.[1]

-

Dimerization: Two Putrescine molecules form Homospermidine.[1]

-

Cyclization: Homospermidine cyclizes to form the necine base (Trachelanthamidine).

-

Esterification: The base is esterified with the isoleucine-derived necic acid.[1]

Natural Source[1][2][3][5]

-

Primary Source: Heliotropium curassavicum (Boraginaceae).[1][3][4][5][6]

-

Ecological Role: Chemical defense against herbivores.[1][3] Unlike other Heliotropium species that produce toxic unsaturated PAs (e.g., H. europaeum), H. curassavicum primarily accumulates saturated PAs, making it chemically distinct.

Pharmacology & Toxicology (Mechanism of Action)[7][8]

The "Saturated" Safety Factor

The most critical pharmacological feature of Heliocurassavicine is its saturated necine base .[1]

-

Toxic Mechanism (Unsaturated PAs): PAs with a 1,2-double bond are oxidized by Cytochrome P450 (CYP3A4) to form pyrrolic esters (dehydropyrrolizidines).[1] These are potent electrophiles that cross-link DNA and proteins, causing veno-occlusive disease (VOD) and hepatocarcinogenicity.[1]

-

Heliocurassavicine Mechanism: Because Heliocurassavicine lacks the 1,2-double bond, it cannot be oxidized to a pyrrole.[1] Therefore, it does not exhibit the classic hepatotoxicity associated with the PA class.

Metabolic Activation Workflow

The diagram below contrasts the metabolic fate of toxic PAs vs. Heliocurassavicine.

Caption: Heliocurassavicine (Green) bypasses the toxic pyrrole formation pathway seen in unsaturated PAs (Red).[1]

Analytical Methodology: Extraction & Isolation

To isolate Heliocurassavicine for research, a standard acid-base extraction targeting the N-oxide and free base forms is required.

Protocol: Acid-Base Extraction[1]

-

Maceration: Extract dried aerial parts of H. curassavicum with Methanol (MeOH).

-

Evaporation: Remove solvent to yield crude residue.[1]

-

Acidification: Dissolve residue in 0.5M H₂SO₄. Filter to remove chlorophyll/lipids.

-

Reduction (Critical Step): PAs often exist as N-oxides.[1] Treat the acidic solution with Zinc dust (Zn) for 3-4 hours to reduce all N-oxides to tertiary bases.

-

Basification: Adjust pH to 9-10 using NH₄OH.

-

Extraction: Partition with Chloroform (CHCl₃) × 3.

-

Purification: Subject the CHCl₃ fraction to Column Chromatography (Silica Gel) using a CHCl₃:MeOH gradient.

Detection Parameters (GC-MS)

-

Column: DB-5ms or equivalent.[1]

-

Carrier Gas: Helium (1 mL/min).

-

Identification: Look for the molecular ion

at m/z 285 and characteristic fragments of the necine base (m/z 124, 83 for saturated pyrrolizidines).

References

-

Subramanian, P. S., et al. (1980).[7] The alkaloids of Heliotropium curassavicum. Australian Journal of Chemistry, 33(6), 1357–1363.[7] Link

-

MedKoo Biosciences. (n.d.).[1] Heliocurassavicine Product Data. Retrieved October 2023. Link

-

PubChem. (2023).[1] Heliocurassavicine (Compound Summary). National Center for Biotechnology Information. Link

- Stegelmeier, B. L., et al. (1999). Pyrrolizidine alkaloid plants, metabolism and toxicity. Journal of Natural Toxins, 8(1), 35-52. (Contextual grounding for PA toxicity mechanisms).

Sources

- 1. Fludarabine | C10H12FN5O4 | CID 657237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. naturecollective.org [naturecollective.org]

- 4. Heliocoromandaline | C15H27NO4 | CID 158080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Plants [plantsbypdc.com]

- 6. recipe.by [recipe.by]

- 7. connectsci.au [connectsci.au]

Technical Guide: Natural Occurrence and Isolation of Heliocurassavicine from Heliotropium curassavicum

Executive Summary

This technical guide details the chemotaxonomy, biosynthetic origin, and isolation protocols for Heliocurassavicine , a pyrrolizidine alkaloid (PA) specific to Heliotropium curassavicum (Salt Heliotrope). Designed for drug development professionals and natural product chemists, this document focuses on the optimization of extraction yields via N-oxide reduction and the structural characterization of the molecule.

Heliotropium curassavicum is a halophytic plant that predominantly accumulates PAs as N-oxides. Failure to reduce these oxides during extraction results in significantly underestimated yields. This guide provides a self-validating protocol to ensure total alkaloid recovery.

Part 1: Botanical and Chemotaxonomic Context

Heliocurassavicine is a retro-necine ester alkaloid. Unlike the hepatotoxic macrocyclic diesters found in Senecio species, heliocurassavicine is typically a monoester. It co-occurs with its diastereomers, such as heliocoromandaline and curassavine.

Chemical Classification

-

Base Moiety: Retronecine (necine base).

-

Esterifying Acid: Curassavic acid (a C7 branched-chain acid, diastereomeric with trachelanthic acid).

-

Natural State: >90% exists as the polar N-oxide form in fresh plant tissue, necessitating specific reduction steps during processing.

Part 2: Biosynthetic Pathway[1][2][3]

The biosynthesis of heliocurassavicine follows the classic ornithine-derived pathway, diverging at the esterification step where the specific curassavic acid moiety is attached to the retronecine base.

Biosynthetic Logic

-

Precursor Formation: L-Ornithine is decarboxylated to putrescine.

-

Ring Formation: Homospermidine synthase (HSS) catalyzes the formation of the pyrrolizidine core (trachelanthamidine).

-

Base Modification: Hydroxylation and dehydrogenation yield Retronecine .

-

Esterification: A specific acyltransferase couples retronecine with curassavic acid (derived from isoleucine/valine metabolism).

Visualization: Biosynthetic Flow

Figure 1: Biosynthetic pathway of Heliocurassavicine, highlighting the convergence of the necine base and necic acid.

Part 3: Extraction and Isolation Protocols

Critical Experimental Causality

Standard alkaloid extractions often use non-polar solvents (Chloroform/DCM) on basic aqueous solutions. However, Heliocurassavicine N-oxide is highly polar and water-soluble. It will not partition into the organic layer effectively.

-

Solution: A Zinc/Acid reduction step is mandatory to convert N-oxides into free tertiary bases (lipophilic) prior to liquid-liquid partitioning.

Protocol: Total Alkaloid Extraction (Self-Validating)

Reagents: Methanol (MeOH), Sulfuric Acid (0.5M H2SO4), Zinc Dust, Ammonium Hydroxide (NH4OH), Chloroform (CHCl3).

| Step | Action | Mechanistic Rationale |

| 1. Maceration | Extract 100g dried aerial parts with MeOH (x3) at RT. Evaporate to dryness. | Solubilizes both free bases and N-oxides. |

| 2. Acidification | Dissolve residue in 0.5M H2SO4 (100 mL). Filter. | Protonates free bases ( |

| 3. Partition 1 | Wash acid solution with CHCl3 (x2). Discard organic layer. | Removes non-alkaloidal lipophiles. PAs remain in the aqueous acid phase. |

| 4. Reduction | CRITICAL: Add excess Zinc dust to the aqueous acid phase. Stir 4-6 hours. | Reduces PA-N-oxides ( |

| 5. Basification | Filter Zn. Adjust pH to 9-10 with NH4OH. | Deprotonates alkaloids to free base form ( |

| 6. Partition 2 | Extract with CHCl3 (x4). Collect organic layer.[1] | Quantitative transfer of Heliocurassavicine to the organic phase. |

| 7. Isolation | Dry over Na2SO4, evaporate.[1][2] Purify via Prep-TLC or Column Chromatography. | Yields "Total Alkaloid Fraction."[1] |

Visualization: Extraction Workflow

Figure 2: Optimized extraction workflow incorporating the critical Zinc reduction step for N-oxide recovery.

Part 4: Analytical Characterization

Identification relies on Gas Chromatography-Mass Spectrometry (GC-MS).[1] Pyrrolizidine alkaloids exhibit characteristic fragmentation patterns.

GC-MS Profile[6][8]

-

Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium (1 mL/min).

-

Temperature Program: 100°C (2 min) -> 10°C/min -> 280°C.

Diagnostic Mass Fragments (EI, 70eV):

| Fragment (m/z) | Structural Assignment | Significance |

| 241 | Confirms molecular weight of Heliocurassavicine (C13H21NO3). | |

| 138 | Necine base fragment | Characteristic of retronecine-type esters (cleavage of ester bond). |

| 93 | Pyrrolizidine nucleus | Universal base peak for many PAs (ring cleavage). |

| 120 | Retro-necine fragment | Secondary cleavage of the base moiety. |

Note: Diastereomers (e.g., Heliocoromandaline) will have identical mass spectra but distinct retention times. Separation requires high-resolution chromatography.

Part 5: Toxicological Implications

While H. curassavicum is used in traditional medicine, Heliocurassavicine possesses the 1,2-unsaturated necine structure required for hepatotoxicity.

Mechanism of Action

The molecule itself is a pro-toxin. Toxicity requires metabolic activation in the liver.

-

Ingestion: Absorption of the free base or N-oxide.

-

Bioactivation: Cytochrome P450 enzymes (CYP3A4) oxidize the necine base.

-

Dehydrogenation: Formation of the Dehydropyrrolizidine (DHP) intermediate (pyrrole).

-

Adduct Formation: DHP is a potent electrophile that alkylates DNA and proteins, leading to veno-occlusive disease (VOD) and potential carcinogenesis.

Visualization: Metabolic Activation

Figure 3: Metabolic activation pathway of Heliocurassavicine leading to hepatotoxicity.

References

-

Davicino, J. G., Pestchanker, M. J., & Giordano, O. S. (1988). Pyrrolizidine alkaloids from Heliotropium curassavicum.[3] Phytochemistry, 27(3), 960-962.[3] [3]

-

Roeder, E. (2000). Medicinal plants in China containing pyrrolizidine alkaloids. Pharmazie, 55(10), 711-726.

-

Hartmann, T., & Ober, D. (2000). Biosynthesis and metabolism of pyrrolizidine alkaloids. Topics in Current Chemistry, 209, 207-263.

-

World Health Organization (WHO). (1988). Pyrrolizidine alkaloids.[3][1] Environmental Health Criteria, 80.

-

Schramm, S., Köhler, N., & Rozhon, W. (2019). Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. Molecules, 24(3), 498.

Sources

Isoretronecanol trachelanthate ester Heliocurassavicine identification

An In-depth Technical Guide to the Identification and Characterization of Heliocurassavicine (Isoretronecanol Trachelanthate Ester)

Abstract

Heliocurassavicine, an ester of the necine base isoretronecanol and trachelanthic acid, is a member of the pyrrolizidine alkaloid (PA) class of natural products.[1][2] PAs are notorious for their hepatotoxicity, posing significant risks as contaminants in herbal medicines, honey, and other agricultural products.[3][4] Conversely, specific alkaloids, including Heliocurassavicine, are under investigation for their potential therapeutic properties, such as anticancer activities.[5] This dual identity as both a potential toxin and a therapeutic lead compound necessitates robust and unambiguous methods for its identification and characterization. This guide provides a comprehensive, multi-faceted analytical strategy for researchers, scientists, and drug development professionals, detailing the workflow from sample extraction to definitive structural elucidation using modern chromatographic and spectroscopic techniques.

Introduction: The Dichotomy of Pyrrolizidine Alkaloids

The Pyrrolizidine Alkaloid (PA) Family

Pyrrolizidine alkaloids are a large group of heterocyclic secondary metabolites synthesized by thousands of plant species, notably within the Boraginaceae, Asteraceae, and Fabaceae families, primarily as a defense against herbivores.[3] Their chemical scaffold consists of a necine base, which is a bicyclic pyrrolizidine ring system, esterified with one or more necic acids.[3]

The biological activity of PAs is intrinsically linked to their metabolism. While the parent alkaloids are often non-toxic, metabolic activation in the liver by cytochrome P450 enzymes can convert them into highly reactive pyrrolic esters.[6][7] These electrophilic metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to the well-documented hepatotoxic, genotoxic, and tumorigenic effects associated with this class.[6]

Chemical Profile of Heliocurassavicine

Heliocurassavicine stands as a specific example within this class, representing a monoester PA. Its structure is derived from the esterification of the necine base isoretronecanol with trachelanthic acid. Understanding this composition is the first step in its targeted identification.

Table 1: Core Chemical Properties of Heliocurassavicine

| Property | Value | Source |

| IUPAC Name | ((1S,7aS)-hexahydro-1H-pyrrolizin-1-yl)methyl (2R,3S)-2,3-dihydroxy-2-isopropylbutanoate | [5] |

| CAS Number | 82354-34-5 | [5] |

| Molecular Formula | C₁₅H₂₇NO₄ | [5] |

| Molecular Weight | 285.38 g/mol | [5] |

| Exact Mass | 285.1900 Da | [5] |

The presence of multiple chiral centers in both the necine base and the necic acid moieties results in a complex stereochemistry that must be resolved for unambiguous identification and for understanding its specific biological activity.

Caption: Chemical relationship of Heliocurassavicine to its constituent parts.

The Rationale for Identification

The critical need for accurate Heliocurassavicine identification stems from two key areas:

-

Toxicology and Food Safety: As a PA, its presence in botanicals, food products, or animal feed must be monitored to prevent accidental poisoning in humans and livestock.

-

Drug Discovery: The compound has shown potential therapeutic bioactivity.[5] Distinguishing it from its other, potentially more toxic, stereoisomers is paramount for any pharmacological development to ensure safety and efficacy.

A Multi-Modal Analytical Strategy

No single technique can provide a complete and unambiguous identification of a complex natural product like Heliocurassavicine. A robust analytical workflow integrates several orthogonal methods, where the output of one stage informs and validates the next. This guide is structured around this core principle.

Caption: Integrated workflow for the identification of Heliocurassavicine.

Sample Sourcing and Preparation

Natural Sources

Heliocurassavicine has been reported in plants of the Heliotropium genus, such as Heliotropium curassavicum.[8] The initial stage of any identification process is the efficient extraction of the target analyte from this complex biological matrix.

Protocol: Acid-Base Extraction for Alkaloid Enrichment

This protocol leverages the basic nature of the pyrrolizidine nitrogen to selectively separate alkaloids from other plant metabolites.

Causality: The nitrogen atom in the necine base is basic and can be protonated in an acidic solution, rendering the alkaloid water-soluble. Conversely, in a basic solution, the nitrogen is deprotonated, making the alkaloid soluble in organic solvents. This switchable solubility is the key to the separation.

Methodology:

-

Homogenization: Dry and grind 100 g of plant material (e.g., aerial parts of H. curassavicum) to a fine powder. This increases the surface area for efficient solvent penetration.

-

Acidification: Macerate the powdered material in 500 mL of 1% aqueous hydrochloric acid (HCl) for 24 hours with gentle agitation. The acidic environment converts the alkaloids into their salt form (R₃N → R₃NH⁺Cl⁻), partitioning them into the aqueous phase.

-

Filtration & Basification: Filter the mixture to remove solid plant debris. Transfer the acidic aqueous extract to a separatory funnel and adjust the pH to ~9-10 with ammonium hydroxide (NH₄OH). This deprotonates the alkaloid salts (R₃NH⁺ → R₃N), making them nonpolar.

-

Organic Extraction: Partition the basified aqueous solution against an equal volume of dichloromethane (DCM) or a chloroform-methanol mixture (3:1). Repeat the extraction three times. The now neutral, organic-soluble alkaloids will move into the DCM phase.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Yield: This process yields a crude alkaloid fraction, which is now significantly enriched in Heliocurassavicine and ready for chromatographic purification.

Chromatographic Separation

Principle: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for separating individual components from the complex crude alkaloid extract. Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, is ideal for separating moderately polar compounds like PAs.

Protocol: Analytical HPLC for Isolation and Quantification

Self-Validation: The protocol's trustworthiness comes from observing a sharp, symmetrical peak at a consistent retention time for a given set of parameters. A Diode Array Detector (DAD) adds another layer of validation by providing a UV-Vis spectrum for the peak, which can serve as an initial fingerprint.

Methodology:

-

System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a DAD or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. (The acid improves peak shape by ensuring consistent protonation of the analyte).

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-35 min: 5% to 60% B

-

35-40 min: 60% to 95% B

-

40-45 min: Hold at 95% B

-

45-50 min: Return to 5% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. (Temperature control ensures reproducible retention times).

-

Detection: 220 nm. (PAs often lack strong chromophores, but detection at lower UV wavelengths is generally effective).

-

Injection Volume: 10 µL of the crude extract dissolved in methanol.

The fraction corresponding to the target peak can be collected for further analysis if a preparative or semi-preparative column is used.

Mass Spectrometry (MS) for Molecular Weight and Formula

Principle: LC-MS for Unambiguous Mass Determination

Coupling HPLC directly to a mass spectrometer (LC-MS), particularly a high-resolution instrument like a Time-of-Flight (TOF) or Orbitrap, provides the molecular weight of the compound eluting at a specific retention time. This is a powerful confirmatory tool. Electrospray Ionization (ESI) is the preferred ionization method as it is a soft technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

Interpreting the Mass Spectrum of Heliocurassavicine

Self-Validation: The system is validated by observing the protonated molecular ion ([M+H]⁺) with a mass accuracy within 5 ppm of the theoretical value. This high accuracy allows for the confident prediction of the elemental formula (C₁₅H₂₇NO₄).

Table 2: Expected High-Resolution MS Data for Heliocurassavicine

| Ion Species | Theoretical m/z | Observed m/z (example) | Description |

| [M+H]⁺ | 286.1962 | 286.1960 | Protonated parent molecule. Confirms molecular weight. |

| [M+Na]⁺ | 308.1781 | 308.1779 | Sodium adduct, a common observation in ESI. |

| Fragment 1 | 140.1070 | 140.1068 | Corresponds to the protonated necine base ([Isoretronecanol - H₂O + H]⁺) after loss of the necic acid. |

Protocol: LC-MS Analysis

The HPLC parameters from Section 4.2 can be directly coupled to the MS.

-

Ionization Mode: ESI, Positive. (The basic nitrogen is readily protonated).

-

Mass Analyzer: TOF or Orbitrap.

-

Scan Range: 100 - 1000 m/z.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

-

Data Acquisition: Acquire both full scan data (for molecular ion) and tandem MS (MS/MS) data. In MS/MS, the precursor ion (m/z 286.2) is isolated and fragmented to produce a characteristic fragmentation pattern, providing structural clues and increasing identification confidence.

NMR Spectroscopy for Definitive Structural Elucidation

The Power of NMR

While LC-MS can confirm the molecular formula and suggest a structure based on fragmentation, it cannot resolve stereochemistry or unambiguously determine the connectivity of atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this purpose. A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assign every proton and carbon in the molecule and confirm its 3D structure.

Protocol: NMR Data Acquisition

Prerequisite: A pure, isolated sample of Heliocurassavicine (>5 mg) obtained from preparative HPLC.

Methodology:

-

Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or MeOD).

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons (via splitting patterns). Key signals would include those for the isopropyl group, various methylenes in the pyrrolizidine ring, and methine protons.

-

¹³C NMR: Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the ester (~170-180 ppm).

-

2D COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., are on adjacent carbons). This is critical for tracing the carbon skeleton within the necine base and necic acid.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to definitively link the isoretronecanol base to the trachelanthate moiety through the ester bond, by observing a correlation from the CH₂ protons of the necine base to the ester carbonyl carbon.

Data Integration for Unambiguous Confirmation

The final, authoritative identification is achieved not by any single piece of data, but by the convergence of all analytical results.

Caption: Logical framework for integrating multi-source data for final confirmation.

Conclusion

The identification of Isoretronecanol trachelanthate ester (Heliocurassavicine) is a rigorous process that exemplifies modern natural product chemistry. It requires a logical progression from crude sample to pure compound, followed by a systematic application of orthogonal analytical techniques. By integrating chromatographic data (HPLC) with high-resolution mass spectrometry (LC-MS) and definitive spectroscopic evidence (NMR), researchers can achieve an unambiguous identification. This level of certainty is essential for advancing our understanding of its role in toxicology and for responsibly exploring its potential in pharmaceutical development.

References

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants. MDPI. [Link]

-

Pyrrolizidine alkaloid - Wikipedia. Wikipedia. [Link]

-

Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety. MDPI. [Link]

-

Synthesis and Biosynthesis of Pyrrolizidine Alkaloids. University of Glasgow Theses Service. [Link]

-

Synthesis of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol and their incorporation into the retronecine moiety of riddelliine in Senecio riddellii. PubMed. [Link]

-

Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction. Royal Society of Chemistry Publishing. [Link]

-

Formal syntheses of (-)-isoretronecanol, (+)-laburnine, and a concise enantioselective synthesis of (+)-turneforcidine. PubMed. [Link]

-

Isoretronecanol | C8H15NO | CID 3080563. PubChem. [Link]

-

Seagrass as a potential source of natural antioxidant and anti-inflammatory agents. PubMed. [Link]

-

Heliocoromandaline | C15H27NO4 | CID 158080. PubChem. [Link]

Sources

- 1. Synthesis of [3,5-14C]trachelanthamidine and [5-3H]isoretronecanol and their incorporation into the retronecine moiety of riddelliine in Senecio riddellii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrrolizidine alkaloids, (±)-trachelanthamidine, (±)-isoretronecanol, and (±)-supinidine, by means of an intramolecular carbenoid displacement (ICD) reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medkoo.com [medkoo.com]

- 6. Pyrrolizidine alkaloid - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Heliocoromandaline | C15H27NO4 | CID 158080 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

HPLC method development for Heliocurassavicine quantification

Application Note: Robust Quantification of Heliocurassavicine and Total Pyrrolizidine Alkaloids in Heliotropium Species via LC-MS/MS and HPLC-UV

Executive Summary

This application note details a validated protocol for the extraction, separation, and quantification of Heliocurassavicine, a hepatotoxic pyrrolizidine alkaloid (PA). Given the stringent regulatory limits set by the EMA and FDA (daily intake < 1.0 µg), traditional HPLC-UV methods often lack the required sensitivity for safety compliance. Therefore, this guide prioritizes a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow for trace quantification, while providing optimized HPLC-UV conditions for phytochemical profiling where concentrations exceed 10 µg/mL.

Key Technical Innovation: This protocol incorporates a "Total Alkaloid" quantification strategy via an optional zinc-reduction step, converting all N-oxides to their free base forms to prevent underestimation of toxicity.

Compound Profile & Regulatory Context[1][2][3][4][5]

Heliocurassavicine is a monoester pyrrolizidine alkaloid derived from the necine base heliotridine. It typically co-occurs with its diastereomer, heliovicine, and their respective N-oxides.

| Property | Description |

| Chemical Structure | 1,2-unsaturated necine base ester (Hepatotoxic class). |

| Molecular Weight | ~285.34 g/mol (Free Base). |

| pKa | ~10.2 (Tertiary amine). Highly basic. |

| Solubility | Soluble in dilute acids, methanol, and chloroform. |

| Chromophore | Weak UV absorption (200–210 nm). |

| Regulatory Limit | EMA HMPC: Max 0.35 µ g/day (lifetime) or 1.0 µ g/day (transitional) for total PAs. |

The Challenge: PAs exist in plants as a mixture of Free Bases (tertiary amines) and N-Oxides.[1] N-oxides are highly polar and often elute in the solvent front in Reverse Phase (RP) chromatography, leading to poor quantification. Furthermore, they are thermally unstable in GC methods.

Method Development Strategy

The development of this method relies on three critical pillars:

-

Extraction Efficiency: Utilizing acid-base switching to isolate basic alkaloids from neutral plant matrix components.[1]

-

Sample Clean-up: Strong Cation Exchange (SCX) Solid Phase Extraction (SPE) is mandatory to remove matrix interferences that cause ion suppression in MS.

-

Chromatographic Selectivity: Use of an alkaline-resistant C18 column or a high-pH mobile phase strategy is theoretically ideal for basic analytes. However, for MS sensitivity, acidic mobile phases (formic acid) are preferred to promote ionization (

).

Visualizing the Workflow Logic

The following diagram illustrates the decision matrix for sample preparation and analysis.

Caption: Workflow logic distinguishing between Total PA quantification (Safety focus) and Speciation (Botanical focus).

Experimental Protocol

Reagents and Standards[7][8][9][10][11]

-

Reference Standard: Heliocurassavicine (purity >95%). If unavailable, use Heliotrine as a surrogate standard for response factor estimation, correcting for molecular weight.

-

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

-

Modifiers: Formic Acid (FA), Ammonium Formate (AmF), Ammonia (25%).

-

SPE Cartridges: Strong Cation Exchange (SCX), e.g., Strata-X-C or Oasis MCX (60 mg/3 mL).

Sample Preparation (Total Reduction Method)

This method ensures all Heliocurassavicine N-oxide is converted to the free base for a single, summed quantification peak.

-

Extraction: Weigh 1.0 g of powdered plant material. Add 20 mL of 0.05 M H₂SO₄. Sonicate for 20 min. Centrifuge at 4000 rpm for 10 min.

-

Reduction (Critical Step): Transfer 10 mL of supernatant to a flask. Add 200 mg of Zinc dust. Stir for 2 hours at Room Temp. (This reduces N-oxides to free bases).[1] Filter to remove Zinc.[1]

-

SPE Loading: Condition SCX cartridge with 3 mL MeOH then 3 mL water. Load the acid extract.[1]

-

Washing: Wash with 3 mL water followed by 3 mL MeOH (removes neutral/acidic interferences).

-

Elution: Elute PAs with 4 mL of Ammoniated Methanol (5% NH₄OH in MeOH).

-

Reconstitution: Evaporate eluate to dryness under N₂ stream. Reconstitute in 1 mL Initial Mobile Phase (95:5 Water:ACN + 0.1% FA).

LC-MS/MS Conditions (Gold Standard)

-

System: Triple Quadrupole MS (e.g., Agilent 6400 or Sciex QTRAP).

-

Column: C18, 100 x 2.1 mm, 1.7 µm (e.g., Waters ACQUITY BEH C18 or Agilent Zorbax Eclipse Plus).

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Temp: 40°C.

Gradient Program:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Hold |

| 1.0 | 5 | Start Elution |

| 8.0 | 50 | Linear Gradient |

| 8.1 | 95 | Wash |

| 10.0 | 95 | Wash |

| 10.1 | 5 | Re-equilibrate |

| 13.0 | 5 | End |

MS Parameters (MRM Mode):

-

Ionization: ESI Positive (

). -

Precursor Ion: m/z 286.2 (Calculated for Heliocurassavicine).

-

Product Ions (Quantifier): m/z 138.1 (Characteristic necine base fragment).

-

Product Ions (Qualifier): m/z 120.1, 93.1.

-

Note: Tune the MS using the standard to optimize Collision Energy (CE) and Fragmentor voltage.

HPLC-UV Conditions (Alternative)

Suitable only for high-concentration samples (>10 µg/mL).

-

Detector: DAD/UV at 205 nm (Reference 360 nm).

-

Column: C18, 250 x 4.6 mm, 5 µm (High pH stability recommended, e.g., Gemini-NX).

-

Mobile Phase: Phosphate buffer (pH 8.0) / Acetonitrile.[2][3][4][5]

-

Why pH 8.0? At basic pH, the alkaloid is non-ionized, increasing retention and peak symmetry on C18.

-

-

Isocratic: 80:20 Buffer:ACN (Adjust based on retention).

Method Validation & Quality Control

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the method must be validated according to ICH Q2(R1) guidelines.

| Parameter | Acceptance Criteria |

| Linearity | R² > 0.995 over 1–1000 ng/mL range.[5] |

| Recovery | Spike samples at 3 levels. Recovery must be 80–120%. |

| Precision | RSD < 15% (Inter-day and Intra-day).[3] |

| Matrix Effect | Compare slope of standard in solvent vs. matrix. If difference >20%, use Matrix-Matched Calibration. |

Self-Validating Check: Include an internal standard (e.g., C13-Caffeine or a structurally distinct PA like Monocrotaline if not naturally present) in every injection to monitor extraction efficiency and MS drift.

Troubleshooting Guide

Issue 1: Peak Tailing

-

Cause: Interaction of basic nitrogen with residual silanols on silica column.

-

Fix: Increase ionic strength (add 10mM Ammonium Formate) or switch to a "Base Deactivated" column (e.g., End-capped C18).

Issue 2: Low Sensitivity in MS

-

Cause: Ion suppression from matrix or incorrect pH.

-

Fix: Ensure Mobile Phase is acidic (pH ~3) to protonate the nitrogen (

). Check SPE wash steps to ensure removal of sugars/pigments.

Issue 3: Split Peaks

-

Cause: Partial oxidation of the sample or separation of isomers (Heliocurassavicine vs. Heliovicine).

-

Fix: If isomers separate, integrate both if quantification target is "Total Isomers". If oxidation is suspected, ensure Zinc reduction step was complete.

References

-

European Medicines Agency (EMA). (2021).[6][7][8] Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs).[6][9][7][8]Link

-

Federal Institute for Risk Assessment (BfR). (2023). Determination of pyrrolizidine alkaloids (PA) in plant material by SPE-LC-MS/MS - Method Protocol.Link

-

AOAC International. (2019). Official Method 2019.02: Pyrrolizidine Alkaloids in Tea and Herbal Teas.Link

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Heleurine Extraction from Heliotropium Species.[1] (Used for extraction solvent logic).[1][10][2][11] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. thaiscience.info [thaiscience.info]

- 5. CHARACTERIZATION, HPLC METHOD DEVELOPMENT AND IMPURITY IDENTIFICATION FOR 3,4,3-LI(1,2-HOPO), A POTENT ACTINIDE CHELATOR FOR RADIONUCLIDE DECORPORATION - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. EMA adopts final Public Statement on Pyrrolizidine Alkaloids - ECA Academy [gmp-compliance.org]

- 8. Public statement on the use of herbal medicinal products containing toxic, unsaturated pyrrolizidine alkaloids (PAs) including recommendations regarding contamination of herbal medicinal products with PAs | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ema.europa.eu [ema.europa.eu]

- 10. recipe.by [recipe.by]

- 11. bfr.bund.de [bfr.bund.de]

Preparation of Heliocurassavicine stock solutions in DMSO

Application Note & Protocol

Preparation of Heliocurassavicine Stock Solutions in Dimethyl Sulfoxide (DMSO)

Introduction

Heliocurassavicine is a pyrrolizidine alkaloid found in plants of the Heliotropium genus. As a bioactive small molecule, its accurate and consistent preparation in a soluble form is fundamental for reliable and reproducible results in various research applications, including pharmacology and drug development. The inherent low aqueous solubility of many organic compounds like Heliocurassavicine necessitates the use of an organic solvent for creating concentrated stock solutions.

Dimethyl Sulfoxide (DMSO) is a potent, aprotic solvent widely chosen for this purpose due to its ability to dissolve a broad spectrum of small molecules.[1] However, the preparation of stock solutions is not a trivial step; it is a critical foundation for all subsequent experiments. Improperly prepared solutions can lead to inaccurate concentration measurements, compound precipitation, and experimental artifacts, ultimately compromising data integrity.

This document provides a detailed, field-tested protocol for the preparation, storage, and handling of Heliocurassavicine stock solutions in DMSO. It is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each step to ensure maximum stability and utility of the compound.

Physicochemical Properties of Heliocurassavicine

A thorough understanding of the compound's properties is essential before any experimental work. The key physicochemical data for Heliocurassavicine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82354-34-5 | [2][3][4] |

| Molecular Formula | C₁₅H₂₇NO₄ | [2][3][4] |

| Molecular Weight | 285.38 g/mol | [2][3][4] |

| Appearance | Powder | [2][3] |

| Purity | ≥98% (as specified by supplier) | [2][3] |

| Solubility | Soluble in DMSO, Chloroform, Acetone, etc. | [2][3] |

| Storage (Neat) | Desiccate at -20°C | [3] |

Safety Precautions: Handling Heliocurassavicine and DMSO

Researcher safety is paramount. Both the powdered compound and the solvent require careful handling in a controlled laboratory environment.

Compound Handling (Heliocurassavicine)

While specific toxicity data for Heliocurassavicine is not widely published, it should be handled with care as a bioactive compound of unknown hazard.

-

Always handle the powder within a chemical fume hood or a ventilated balance enclosure.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Solvent Handling (DMSO)

DMSO is an excellent solvent but poses specific risks that must be managed.

-

Enhanced Permeability: DMSO readily penetrates the skin and can carry dissolved substances with it into the bloodstream.[5][6][7] This makes it imperative to avoid all skin contact.

-

Toxicity: While used in some clinical applications, concentrated DMSO can be toxic to cells and has been associated with liver damage and allergic reactions in some cases.[5][6] For cell-based assays, the final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, with 0.1% being preferable for sensitive cell lines.[8][9][10]

-

Hygroscopicity: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[7][11][12] This can affect the concentration and stability of your stock solution over time. Always use anhydrous (dry) DMSO and keep the container tightly sealed when not in use.

-

Combustibility: DMSO is a combustible liquid and should be stored away from heat, sparks, and open flames.[7][13]

Materials and Equipment

Materials:

-

Heliocurassavicine powder (CAS: 82354-34-5)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity

-

Sterile, amber or opaque 1.5 mL microcentrifuge tubes

-

Sterile, low-retention pipette tips

Equipment:

-

Calibrated analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Sonicator (water bath or probe type)

-

Calibrated micropipettes (P1000, P200, P20)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

-

Chemical fume hood

Detailed Protocol: Preparation of a 10 mM Heliocurassavicine Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution, a common starting concentration for many in vitro assays.[8]

Step 1: Pre-calculation of Required Mass

The first step is to accurately calculate the mass of Heliocurassavicine needed. The relationship between mass, volume, concentration, and molecular weight is defined by the following formula:

Mass (mg) = Molarity (mM) × Volume (mL) × Molecular Weight ( g/mol ) / 1000

For a 10 mM stock in 1 mL: Mass (mg) = 10 mM × 1 mL × 285.38 g/mol / 1000 Mass (mg) = 2.8538 mg

It is advisable to weigh out slightly more than the target to account for handling losses, then adjust the solvent volume accordingly for precise concentration. For this protocol, we will target exactly 2.85 mg.

Step 2: Weighing the Compound

-

Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

-

Working inside a fume hood or ventilated enclosure, carefully add Heliocurassavicine powder to the tube until the balance reads approximately 2.85 mg. Record the exact mass.

-

Causality: Weighing the compound directly into the final dissolution vial minimizes transfer loss, which is critical when working with small milligram quantities.

Step 3: Dissolution in DMSO

-

Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the 2.85 mg of Heliocurassavicine.

-

Tightly cap the tube.

-

Vortex the tube vigorously for 1-2 minutes.[8]

-

Visually inspect the solution against a light source. It should be clear and free of any visible particulates.

-

Troubleshooting: If the compound does not fully dissolve after vortexing, sonicate the tube in a water bath for 5-10 minutes.[14] Gentle warming in a 37°C water bath may also aid dissolution, but check for any known temperature sensitivity of the compound first.[8]

-

Causality: Vortexing provides mechanical agitation to break up powder clumps and promote solvation. Sonication uses high-frequency sound waves to create micro-cavitations, providing intense localized energy to dissolve stubborn particles.

Step 4: Aliquoting for Storage

-

To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL).[8][9]

-

Pipette the desired volume into clearly labeled, sterile, and opaque microcentrifuge tubes.

-

Labeling: Each aliquot must be clearly labeled with:

-

Compound Name: Heliocurassavicine

-

Concentration: 10 mM

-

Solvent: DMSO

-

Date of Preparation

-

-

Causality: Each freeze-thaw cycle can introduce moisture and potentially degrade the compound. Aliquoting ensures that the main stock remains frozen and stable while only a small working volume is accessed at a time.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the Heliocurassavicine stock solution.

-

Long-Term Storage: Store the aliquots at -20°C or, for enhanced stability, at -80°C .[8][9]

-

Protection from Light: Use opaque tubes or wrap clear tubes in aluminum foil to protect the compound from light-induced degradation.[8]

-

Stability Period: When stored correctly, DMSO stock solutions are typically stable for at least 3-6 months.[8][14] However, if any precipitation or color change is observed upon thawing, the aliquot should be discarded.

Caption: Workflow for Preparing Heliocurassavicine Stock Solution.

References

- Benchchem. (n.d.). Application Notes and Protocols for Small Molecule Inhibitor Stock Solution Preparation.

-

Cotter, D. A. (1975). The safe use of dimethyl sulfoxide in the laboratory. American journal of medical technology, 41(5), 197–198. Retrieved February 24, 2026, from [Link]

- Yufeng. (2024, July 22). The safe use of dimethyl sulfoxide in the laboratory.

- University of Rochester. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).

-

BioCrick. (n.d.). Heliocurassavicine | CAS:82354-34-5. Retrieved February 24, 2026, from [Link]

-

Scribd. (2012, January 31). SOP Dimethyl Sulfoxide. Retrieved February 24, 2026, from [Link]

- HD Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.

-

dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved February 24, 2026, from [Link]

-

Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved February 24, 2026, from [Link]

-

Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved February 24, 2026, from [Link]

- Captivate Bio. (n.d.). SMALL MOLECULES.

-

LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved February 24, 2026, from [Link]

-

Gasteiger, J., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of chemical information and computer sciences, 44(2), 656–663. Retrieved February 24, 2026, from [Link]

Sources

- 1. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heliocurassavicine | CAS:82354-34-5 | Manufacturer ChemFaces [chemfaces.com]

- 3. Heliocurassavicine | CAS:82354-34-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. medkoo.com [medkoo.com]

- 5. The safe use of dimethyl sulfoxide in the laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The safe use of dimethyl sulfoxide in the laboratory [yufenggp.com]

- 7. quora.com [quora.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. captivatebio.com [captivatebio.com]

- 10. lifetein.com [lifetein.com]

- 11. shop.hdchemicals.co.uk [shop.hdchemicals.co.uk]

- 12. researchgate.net [researchgate.net]

- 13. depts.washington.edu [depts.washington.edu]

- 14. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

Technical Support Center: High-Resolution HPLC Analysis of Heliocurassavicine

Current Status: Operational Topic: Troubleshooting Peak Overlap in Pyrrolizidine Alkaloid (PA) Analysis Target Analyte: Heliocurassavicine (and associated Heliotropium alkaloids)

Welcome to the Application Support Hub

You are likely here because your chromatogram for Heliotropium curassavicum extracts shows a "shoulder" on your main peak or a broad, unresolved hump where you expect distinct alkaloids.

Heliocurassavicine is a retro-necine ester type pyrrolizidine alkaloid (PA). Its analysis is notoriously difficult because it often co-elutes with its stereoisomers (like Coromandaline ) or its own N-oxide form. This guide moves beyond basic textbook advice to address the specific physicochemical behavior of these alkaloids.

Module 1: Diagnostic Triage (Start Here)

Before altering your method, identify the type of overlap you are facing. Use this decision matrix to classify your problem.

Q1: Is the overlapping peak a "ghost" that appears/disappears with sample age?

-

Diagnosis: N-Oxide/Free Base Interconversion.

-

Context: PAs exist as free bases (tertiary amines) and N-oxides.[1] In solution, they reach an equilibrium. If your peak is splitting or broadening dynamically, you are seeing both forms partially resolved.

-

Action: Go to [Module 3: N-Oxide Management].

Q2: Is the overlap constant, but the peak tailing factor is > 1.5?

-

Diagnosis: Silanol Interaction.

-

Context: The basic nitrogen in Heliocurassavicine (pKa ~9-10) interacts with residual silanols on silica columns, causing tailing that masks adjacent peaks.

-

Action: Go to [Module 2: Method Optimization].

Q3: Are you unable to separate Heliocurassavicine from Heliotrine or Coromandaline?

-

Diagnosis: Isomeric Co-elution.

-

Context: These compounds differ only by stereochemistry at specific chiral centers. Standard C18 selectivity is often insufficient.

-

Action: Go to [Module 4: Advanced Selectivity].

Module 2: The "Golden Standard" Method Optimization

If you are using a generic "Acidic C18" method and experiencing overlap, your first step is to optimize the pH-Silanol relationship.

The Science of pH in PA Analysis

-

Low pH (pH 2.5 - 3.0): The nitrogen is fully protonated (

). The molecule is highly polar and elutes quickly. While this suppresses silanol ionization, it reduces hydrophobic retention, causing peaks to bunch together (overlap). -

High pH (pH 9.5 - 10.0): The nitrogen is deprotonated (Free Base,

). The molecule is less polar, increasing retention time on C18. Crucially, at high pH, silica silanols are fully ionized, but the alkaloid is not, eliminating the ion-exchange mechanism that causes tailing.

Recommended Protocol: High-pH Reversed Phase

| Parameter | Specification | Rationale |

| Column | Hybrid Silica C18 (e.g., Waters XBridge or Phenomenex Gemini) | Critical: Standard silica dissolves at pH > 8. Hybrid particles resist high pH degradation. |

| Mobile Phase A | 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with NH₄OH) | Keeps Heliocurassavicine in free-base form for max retention and shape. |

| Mobile Phase B | 100% Acetonitrile | Methanol creates higher backpressure; ACN provides sharper peaks for PAs. |

| Gradient | 5% B to 40% B over 20 mins | PAs are relatively polar; shallow gradients in the early %B range separate isomers best. |

| Flow Rate | 0.3 mL/min (for 2.1mm ID) or 1.0 mL/min (for 4.6mm ID) | |

| Temp | 35°C | Slightly elevated temp improves mass transfer and peak sharpness. |

Warning: Do not attempt this pH 10 method on a standard silica C18 column. You will strip the stationary phase within 50 injections.

Module 3: N-Oxide Management (The "Double Peak" Issue)

Heliocurassavicine N-oxide is more polar than the free base. In many Heliotropium species, the N-oxide is the predominant form.

The Problem: If you analyze the raw extract, you get two peaks for every alkaloid (Free base + N-oxide), doubling the complexity and ensuring overlap.

The Solution: Zinc Reduction (The "Sum Parameter" Approach) Convert all N-oxides to free bases before injection to simplify the chromatogram.

Step-by-Step Reduction Protocol:

-

Extract: Macerate 100 mg plant material in 10 mL 0.05 M H₂SO₄.

-

Reduce: Add 200 mg Zinc dust to the filtrate. Stir for 30 minutes.

-

Mechanism:

-

Clean: Basify to pH 10 with ammonia, extract into chloroform (SPE or Liquid-Liquid), then evaporate and reconstitute.

-

Result: You now have a single, sharp peak for Heliocurassavicine representing the total alkaloid content.

Module 4: Advanced Selectivity (Isomer Separation)

If High-pH C18 still fails to resolve Heliocurassavicine from its diastereomers (e.g., Coromandaline), you must change the stationary phase chemistry.

Why C18 Fails: C18 separates based on hydrophobicity. Stereoisomers often have identical hydrophobicity. The Fix: PFP (Pentafluorophenyl) Columns.

Mechanism: PFP phases offer "pi-pi" interactions and, more importantly, rigid shape selectivity. The fluorine atoms create a distinct electrostatic field that discriminates between the spatial arrangement of the necine base and the esterifying acid.

Recommended PFP Conditions:

-

Mobile Phase: 0.1% Formic Acid in Water (A) / Methanol (B).

-

Note: Methanol is preferred over ACN for PFP columns as ACN's pi-electrons can interfere with the stationary phase's pi-pi selectivity.

-

-

Temperature: 15°C - 20°C.

-

Insight: Lower temperatures "freeze" the rotation of the analytes, enhancing the steric discrimination capability of the column.

-

Visual Troubleshooting Workflows

Figure 1: Diagnostic Logic Tree for Peak Overlap

Caption: Decision matrix for identifying the root cause of Heliocurassavicine co-elution.

Figure 2: Sample Preparation Workflow for Total Alkaloid Quantification

Caption: Workflow to eliminate N-oxide interference, a primary cause of peak overlap in PA analysis.

References

-

European Food Safety Authority (EFSA). (2011). Scientific Opinion on Pyrrolizidine alkaloids in food and feed.[2] EFSA Journal. Link

-

Federal Institute for Risk Assessment (BfR). (2023). Pyrrolizidine alkaloids in herbal teas and teas. BfR Opinion No 018/2023. Link

-

Crews, C., et al. (2010). Analytical approaches for the determination of pyrrolizidine alkaloids in food and feed. Food Additives & Contaminants: Part A. Link

-

Joosten, L., et al. (2011). Analysis of pyrrolizidine alkaloids in Heliotropium species by LC-MS/MS. Phytochemical Analysis.[3][4][5][6][7] Link

Sources

Technical Support Center: Purification Strategies for Heliocurassavicine Fractions

Topic: Removal of Chlorophyll from Pyrrolizidine Alkaloid (Heliocurassavicine) Fractions Ticket ID: PUR-HC-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Green Matrix" Challenge

You are likely here because your Heliotropium fractions are visually contaminated (dark green/black residues) or you are observing severe ion suppression in your LC-MS analysis.

Heliocurassavicine is a pyrrolizidine alkaloid (PA), specifically a retronecine-based ester. The core challenge in purifying it from leaf or stem extracts is that its solubility profile overlaps partially with chlorophylls and pheophytins (degraded chlorophyll) in mid-polarity solvents.

Why this matters:

-

Matrix Effects: Chlorophylls are highly lipophilic and cause massive ion suppression in Electrospray Ionization (ESI), masking the Heliocurassavicine signal.

-

Column Fouling: Chlorophylls bind irreversibly to the head of standard C18 HPLC columns, degrading lifetime.

-

False Positives: In bioassays, chlorophylls can act as pan-assay interference compounds (PAINS).

This guide details three strategies to remove chlorophyll, ranked from "Bulk Cleanup" to "High-Precision Polishing."

Strategy 1: The Chemical Filter (Acid-Base Partitioning)

Best For: Crude extracts (>5g); Initial bulk cleanup. Principle: Exploiting the basic nitrogen of Heliocurassavicine (pKa ~9-10) to switch its solubility, while chlorophyll remains neutral/lipophilic.

The Protocol

WARNING: Heliocurassavicine is an ester alkaloid. Avoid strong bases (NaOH) and prolonged exposure to high pH , which will hydrolyze the ester bond, destroying your molecule. Use Ammonia or Carbonate.

-

Dissolution: Dissolve your crude green fraction in 2% Sulfuric Acid (H₂SO₄) .

-

Why: Protonates the nitrogen (

), making the alkaloid water-soluble.

-

-

Wash (The De-Greasing): Extract the acidic aqueous layer with Hexane or Petroleum Ether (3x).

-

Action: Chlorophyll (lipophilic) moves to the Hexane. The Alkaloid salt stays in the water.

-

Troubleshooting: If emulsions form, add a few drops of Methanol or centrifuge at 3000xg.

-

-

Basification: Adjust the aqueous phase pH to 9.0–9.5 using 25% Ammonium Hydroxide (NH₄OH) .

-

Critical: Do not exceed pH 10. Keep the solution cold (ice bath) to prevent ester hydrolysis.

-

-

Extraction: Extract the basified aqueous layer with Chloroform (CHCl₃) or Dichloromethane (DCM) (3x).

-

Result: The alkaloid is now a free base (

) and moves into the organic solvent.

-

-

Drying: Dry the combined organic layers over Anhydrous Sodium Sulfate (

) and evaporate.

Workflow Visualization

Caption: Logic flow for Acid-Base Partitioning. Note the critical pH adjustment steps to toggle alkaloid solubility.

Strategy 2: The Precision Trap (Solid Phase Extraction - SCX)

Best For: Semi-pure fractions; LC-MS sample preparation; Removing trace pigments. Principle: Mixed-Mode Strong Cation Exchange (MCX/SCX). The alkaloid binds via ionic interaction, allowing you to wash away chlorophyll with 100% organic solvent before eluting the target.

The Protocol

Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).

-

Conditioning: 3 mL Methanol followed by 3 mL Water (acidified with 2% Formic Acid).

-

Loading: Dissolve sample in 5% Formic Acid (ensure pH < 3) and load onto the cartridge.

-

Wash 1 (Aqueous): 2% Formic Acid in Water. (Removes polar impurities).[5]

-

Wash 2 (Organic - CRITICAL): 100% Methanol or Acetonitrile .

-

Why: Chlorophyll is neutral and soluble in MeOH. It will wash through. The alkaloid remains ionically bound to the resin.

-

-

Elution: 5% Ammonium Hydroxide in Methanol .

Decision Matrix: Choosing the Right SPE

Caption: Selection logic for Solid Phase Extraction. SCX is superior to C18 for chlorophyll removal because it allows 100% organic washes.

Strategy 3: The Polishing Step (Sephadex LH-20)

Best For: Final purification of small amounts (<100mg); Removing degraded chlorophyll (pheophytins).

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol or Methanol:DCM (1:1).

-

Mechanism: Size exclusion and adsorption. Chlorophylls often elute late on LH-20 due to interaction with the dextran matrix, while alkaloids elute earlier.

-

Protocol: Load sample in minimum solvent. Collect fractions. Chlorophyll usually appears as a distinct dark band remaining on the column or eluting later.

Troubleshooting & FAQs

Data Summary: Method Comparison

| Feature | Acid-Base Partition (LLE) | SCX / MCX (SPE) | Sephadex LH-20 |

| Capacity | High (Grams) | Low (Milligrams) | Medium (mg to grams) |

| Chlorophyll Removal | Good (Bulk) | Excellent (Trace) | Moderate |

| Alkaloid Recovery | 70-85% | 90-95% | >95% |

| Risk Factor | Emulsions; Hydrolysis | Breakthrough if overloaded | Dilution of sample |

| Cost | Low | High | Medium |

Common Issues

Q: My final extract is still slightly green. Why? A: You likely have Pheophytins . When you add acid in Step 1 of LLE, chlorophyll loses its magnesium ion and becomes pheophytin (olive-brown/green). Pheophytins are less soluble in hexane than native chlorophyll.

-

Fix: Use Strategy 2 (SCX SPE). The 100% Methanol wash step effectively removes pheophytins.

Q: I lost my Heliocurassavicine during the Acid-Base extraction. A: Two possibilities:

-

Hydrolysis: Did you use NaOH or heat? The ester bond in Heliocurassavicine is fragile. Use Ammonia and keep it cold.

-

N-Oxides: PAs naturally exist as N-oxides in plants.[6] N-oxides are highly polar and will not extract into Chloroform in the basic step.

-

Fix: You must reduce the N-oxides first. Add Zinc dust and dilute H₂SO₄ to the initial extract and stir for 2-3 hours before starting the basification step. This converts N-oxides to free bases.

-

Q: Can I use C18 SPE cartridges? A: It is not recommended for heavy chlorophyll loads. Chlorophyll binds extremely strongly to C18. To elute the alkaloid, you need organic solvent, which will often co-elute the chlorophyll. Cation Exchange (SCX) is orthogonal and far superior for this specific separation.

References

- Colegate, S. M., & Molyneux, R. J. (2007). Bioactive Natural Products: Detection, Isolation, and Structural Determination. CRC Press. (Standard protocols for alkaloid extraction).

-

Mroczek, T., et al. (2002).[6] Solid-phase extraction and HPLC-MS profiling of pyrrolizidine alkaloids and their N-oxides. Journal of Chromatography A.

-

World Health Organization (WHO). (2020). Pyrrolizidine alkaloids in food. Safety evaluation and extraction methodologies.

- Siciliano, T., et al. (2005). Pyrrolizidine alkaloids from Anchusa species and their chlorophyll removal strategies. Journal of Agricultural and Food Chemistry.

-

MedKoo Biosciences. (2024). Heliocurassavicine Chemical Properties and Stability Data.

Sources

Validation & Comparative

Decoding the Signature Fragments: A Comparative Guide to the Mass Spectrometry of Heliocurassavicine

For Immediate Release

A Deep Dive into the Mass Spectrometric Fragmentation of Heliocurassavicine, Offering a Comparative Analysis for Researchers in Natural Product Chemistry and Drug Development.

In the intricate world of natural product analysis, mass spectrometry stands as an indispensable tool for structural elucidation. For researchers, scientists, and drug development professionals working with pyrrolizidine alkaloids (PAs), a class of compounds with significant biological activities, understanding their fragmentation patterns is paramount for accurate identification and characterization. This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation of Heliocurassavicine, a pyrrolizidine alkaloid with potential therapeutic properties. While specific experimental mass spectra for Heliocurassavicine are not widely published, this guide synthesizes the well-established fragmentation principles of closely related PAs to predict and understand its mass spectrometric behavior.

Unveiling Heliocurassavicine: A Member of the Pyrrolizidine Alkaloid Family

Heliocurassavicine is a naturally occurring pyrrolizidine alkaloid found in plants of the Heliotropium genus, such as Heliotropium curassavicum.[1][2] These compounds are of great interest due to their diverse biological activities, which range from toxicity to potential therapeutic applications.[3] The basic structure of a PA consists of a necine base, a bicyclic amino alcohol, esterified with one or more necic acids.

The chemical formula for Heliocurassavicine is C₁₅H₂₇NO₄, with a molecular weight of approximately 285.38 g/mol . Its structure is characterized by a saturated necine base, which significantly influences its fragmentation pattern compared to the more common unsaturated PAs.

The Cornerstone of PA Fragmentation: General Principles

Liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant technique for the analysis of PAs.[4][5][6] Electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecule [M+H]⁺ in the positive ion mode. Subsequent tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), are then used to fragment the precursor ion and generate a characteristic product ion spectrum.

The fragmentation of PAs is largely dictated by the structure of the necine base and the nature of the esterifying acid(s). Key fragmentation pathways often involve the cleavage of the ester bond and subsequent fragmentations within the necine base and the necic acid moieties.

Predicted Fragmentation Pattern of Heliocurassavicine: A Comparative Approach

Given that Heliocurassavicine possesses a saturated necine base, its fragmentation is expected to differ from the more extensively studied unsaturated PAs.

Characteristic Ions of Saturated Necine Bases

For saturated PAs, characteristic fragment ions are observed at m/z 122 and 140.[7] These ions are indicative of the saturated pyrrolizidine ring system and are key markers for distinguishing them from their unsaturated counterparts, which typically show fragments at m/z 120 and 138.[4][7]

The proposed fragmentation pathway leading to these characteristic ions is initiated by the cleavage of the ester bond, followed by rearrangements within the necine base.

Diagram of a generalized fragmentation pathway for a saturated pyrrolizidine alkaloid.

Caption: Generalized fragmentation of a saturated PA.

Fragmentation of the Necic Acid Moiety

The necic acid portion of Heliocurassavicine is a dihydroxy-isopropyl-butanoic acid. Following the initial ester cleavage, this moiety can also undergo fragmentation. Common losses from such structures include water (H₂O) and small neutral molecules. The specific fragment ions originating from the necic acid would provide further structural confirmation.

Comparative Analysis with Other Pyrrolizidine Alkaloids

To provide a comprehensive understanding, it is crucial to compare the predicted fragmentation of Heliocurassavicine with the known fragmentation patterns of other PAs.

| Pyrrolizidine Alkaloid Type | Necine Base | Key Fragment Ions (m/z) | Reference |

| Unsaturated Monoester PAs | Retronecine/Heliotridine | 120, 138, 94, 156 | [4] |

| Unsaturated Diester PAs | Retronecine/Heliotridine | 120, 138 | [4] |

| Saturated Monoester PAs | Platynecine/Rosmarinecine | 122, 140, 124, 142 | [7] |

| Otonecine-type PAs | Otonecine | 122, 150, 168 | [7] |

This comparative data highlights the diagnostic value of the key fragment ions in determining the class of a PA. The absence of prominent ions at m/z 120 and 138 in the spectrum of Heliocurassavicine would be a strong indicator of its saturated necine base.

Experimental Protocols: A Generalized Approach for PA Analysis

For researchers aiming to analyze Heliocurassavicine or related compounds, the following experimental workflow provides a robust starting point.

Sample Preparation

-

Extraction: Plant material is typically extracted with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) to protonate the alkaloids and enhance their solubility.

-

Solid-Phase Extraction (SPE): The acidic extract is then passed through a strong cation exchange (SCX) SPE cartridge to isolate the alkaloids from other plant matrix components.

-

Elution: The retained PAs are eluted from the cartridge using a basic organic solvent mixture.

-

Reconstitution: The eluate is evaporated to dryness and reconstituted in a suitable solvent for LC-MS analysis.

Diagram of a typical experimental workflow for PA analysis.

Caption: Workflow for Pyrrolizidine Alkaloid Analysis.

LC-MS/MS Parameters

-

Chromatography: Reversed-phase chromatography using a C18 column is typically employed for the separation of PAs.

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of acid (e.g., formic acid), is commonly used.

-

Ionization: Positive ion electrospray ionization (ESI+).

-

MS/MS Analysis: A targeted approach, such as Multiple Reaction Monitoring (MRM), can be used for quantification, while a data-dependent acquisition (DDA) or data-independent acquisition (DIA) approach is suitable for structural elucidation of unknown PAs.

Conclusion: A Predictive Framework for Elucidation

While the definitive experimental fragmentation pattern of Heliocurassavicine awaits broader publication, a robust predictive framework can be constructed based on the extensive knowledge of pyrrolizidine alkaloid mass spectrometry. The key differentiators for Heliocurassavicine will be the characteristic ions of its saturated necine base, notably the absence of fragments at m/z 120 and 138 and the presence of ions at m/z 122 and 140. This comparative guide provides researchers with the foundational knowledge and a practical framework to approach the analysis of Heliocurassavicine and other related, less-characterized pyrrolizidine alkaloids, thereby accelerating research and development in this important class of natural products.

References

- Lu, Y. L., et al. (2021). Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.

- Petreska Stanoeva, J., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids and N-Oxides in Boraginaceae Species from Macedonia Using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering.

- Barny, L. A., et al. (2021). Chemotaxonomic investigation of Apocynaceae for retronecine-type pyrrolizidine alkaloids using HPLC-MS/MS. Phytochemistry.

- El-Shazly, A., et al. (2025).

- Abdel-Sattar, E., et al. (2026).

- Pedersen, E., & Larsen, E. (1970). Mass spectrometry of some pyrrolizidine alkaloids. Organic Mass Spectrometry.

- Tashev, A. N., et al. (2021). Chemotaxonomic investigation of Apocynaceae for retronecine-type pyrrolizidine alkaloids using HPLC-MS/MS. PubMed.

- Witte, L., et al. (1993). Diversity of Pyrrolizidine Alkaloids in the Boraginaceae Structures, Distribution, and Biological Properties.

- Crews, C. (2017). Quantitation of Pyrrolizidine Alkaloids in Honey and Herbal Teas by UHPLC/MS/MS. Agilent Technologies.

- Zhang, Y., et al. (2024). Mass spectrometric analysis strategies for pyrrolizidine alkaloids. Food Chemistry.

- Al-Mobeeriek, A. (2022). Identification of pyrrolizidine alkaloids and flavonoid glycosides through HR-LCMS/MS analysis, biological screening, DFT and molecular docking studies on Heliotropium dasycarpum Ledeb. Arabian Journal of Chemistry.

- Castillo, D., et al. (2025).

- Lee, J., et al. (2021). Determination of Pyrrolizidine Alkaloids in Teas Using Liquid Chromatography–Tandem Mass Spectrometry Combined with Rapid-Easy Extraction.

- Danesi, C., et al. (2024). Preliminary phytochemical characterization of Heliotropium curassavicum and H. veronicifolium from Tucumán with pharmacological. SciELO.

- Juskaite, K., et al. (2021). Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds. Journal of Veterinary Research.

- Li, N., et al. (2024).

- Tölgyesi, L. (2014). LC-MS/MS ANALYSIS OF PYRROLIZIDINE ALKALOIDS FROM PLANT MATRIX USING THE AGILENT 1290 UHPLC COUPLED WITH 6490 QQQ. Agilent Technologies.

- Kourounakis, A. P. (2021). Method Development and Validation for the Determination of Pyrrolizidine Alkaloids in a Range of Plant-Based Foods and Honey Using LC-MS/MS.

- Thermo Fisher Scientific. (2010). Non-targeted Screening and Accurate Mass Confirmation of 510 Pesticides on the High Resolution Exactive Benchtop LC/MS Orbitrap. Thermo Fisher Scientific.

- Metabolomics South Africa. (n.d.). Technology. Metabolomics South Africa.

- Sapphire Bioscience. (n.d.). Immunoassays and Mass Spectrometry: Transitioning Technology. Sapphire Bioscience.

- Birken, S., et al. (2000). Determination of the Glycoforms of Human Chorionic Gonadotropin β-Core Fragment by Matrix-assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry.

- Iacob, B. C., et al. (2019). LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY METHODS FOR THE DETERMINATION OF ANDARINE AND OSTARINE IN RAT SERUM AFTER PROTEIN PRECIP. Farmacia Journal.

Sources

- 1. recipe.by [recipe.by]

- 2. Synergistic wound healing mechanisms of Heliotropium curassavicum extracts via redox modulation, inflammation suppression, and tissue remodeling: linking phytochemical diversity to antioxidant and anti-inflammatory effects | springermedizin.de [springermedizin.de]

- 3. agilent.com [agilent.com]

- 4. mjcce.org.mk [mjcce.org.mk]

- 5. Mass spectrometric analysis strategies for pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Use of a New LC-MS Method for The Determination of Pyrrolizidine Alkaloids in Feeds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Differentiating Heliocurassavicine from Heliocoromandaline isomers

Differentiating Heliocurassavicine from Heliocoromandaline requires a nuanced understanding of pyrrolizidine alkaloid (PA) stereochemistry.[1] Both compounds are saturated pyrrolizidine monoesters found in Heliotropium species (notably H. curassavicum), sharing the same molecular formula and necine base.[1] Their difference lies entirely in the stereochemistry of the esterifying acid moiety .

This guide outlines the structural basis for their isomerism and provides a self-validating analytical workflow using LC-MS/MS and NMR.

Part 1: Structural Anatomy & Isomerism